molecular formula C13H8F3NO2 B14777504 3-(2-(Trifluoromethoxy)phenyl)isonicotinaldehyde

3-(2-(Trifluoromethoxy)phenyl)isonicotinaldehyde

Cat. No.: B14777504
M. Wt: 267.20 g/mol
InChI Key: LCAHJRLSUWWFKG-UHFFFAOYSA-N
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Description

3-(2-(Trifluoromethoxy)phenyl)isonicotinaldehyde is an organic compound with the molecular formula C13H8F3NO2 and a molecular weight of 267.20 g/mol . This compound features a trifluoromethoxy group attached to a phenyl ring, which is further connected to an isonicotinaldehyde moiety. The presence of the trifluoromethoxy group imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

One common synthetic route involves the reaction of 2-(trifluoromethoxy)benzaldehyde with isonicotinic acid or its derivatives under specific reaction conditions . Industrial production methods may involve optimized reaction conditions and catalysts to enhance yield and purity.

Chemical Reactions Analysis

3-(2-(Trifluoromethoxy)phenyl)isonicotinaldehyde undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(2-(Trifluoromethoxy)phenyl)isonicotinaldehyde has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-(Trifluoromethoxy)phenyl)isonicotinaldehyde involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can influence the compound’s reactivity and binding affinity to various biological targets. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

3-(2-(Trifluoromethoxy)phenyl)isonicotinaldehyde can be compared with other similar compounds, such as:

The uniqueness of this compound lies in the combination of the trifluoromethoxy group and the isonicotinaldehyde structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H8F3NO2

Molecular Weight

267.20 g/mol

IUPAC Name

3-[2-(trifluoromethoxy)phenyl]pyridine-4-carbaldehyde

InChI

InChI=1S/C13H8F3NO2/c14-13(15,16)19-12-4-2-1-3-10(12)11-7-17-6-5-9(11)8-18/h1-8H

InChI Key

LCAHJRLSUWWFKG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=CN=C2)C=O)OC(F)(F)F

Origin of Product

United States

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